molecular formula C12H13N B1678815 Rasagiline CAS No. 136236-51-6

Rasagiline

Numéro de catalogue B1678815
Numéro CAS: 136236-51-6
Poids moléculaire: 171.24 g/mol
Clé InChI: RUOKEQAAGRXIBM-GFCCVEGCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rasagiline is used alone or together with levodopa for the treatment of Parkinson’s disease . Parkinson’s disease is a condition of the brain that becomes worse over time and may cause movement problems, rigidity, tremors, and slowed physical movement .


Synthesis Analysis

A new method for the synthesis of Rasagiline based on the alkylation of trifluoroacetyl protected aminoindan has been developed . Another approach involved engineering reductive aminases for asymmetric synthesis of enantiopure Rasagiline .


Molecular Structure Analysis

Rasagiline mesylate is chemically designated as N-Propargyl-1®-aminoindan mesylate. Its structural formula is (C 12 H 13 N)•CH 4 SO 3 and its molecular weight is 267.34 . The proof of the chemical structure of rasagiline mesylate has been achieved by elemental analysis, UV, IR, 1H- and 13C-NMR spectroscopic methods and MS .


Chemical Reactions Analysis

Rasagiline is a second-generation selective irreversible MOA-B inhibitor that binds covalently to the N5 nitrogen of the flavin residue of MAO, resulting in irreversible inactivation of the enzyme .


Physical And Chemical Properties Analysis

Rasagiline is chemically known as ®-N-(Prop-2-ynyl)-2,3dihydro 1-H-inden-1-amine. Its molecular formula is (C12H13N) CH4SO3, and its molecular weight is 267.34 g/mol . It is a white to off-white crystalline solid that is freely soluble in water, ethanol, and sparingly soluble in isopropyl alcohol .

Applications De Recherche Scientifique

1. Long-acting injectable in situ gel of rasagiline

  • Methods of Application : The gel was optimized through the feedback of in vitro release and in vivo pharmacokinetics (PK), in which the addition of aluminum hydroxide had a modulating effect on uniform release . The gel has low burst release and maintains steady-state blood drug concentration for about 1 month .
  • Results or Outcomes : After subcutaneous administration of the optimized gel formulation at a monthly dose, the Cmax (64 ng/ml) was lower than that of free rasagiline (494 ng/ml) administered subcutaneously at a daily dose and comparable to that of oral administration of Azilect ® (59.1 ng/ml) at a daily dose . The plasma concentration of rasagiline was mainly maintained at 5–10 ng/ml for about 1 month .

2. Pharmacokinetics and Bioequivalence of Rasagiline Tablets

  • Summary of Application : This study evaluated the pharmacokinetics, safety, and bioequivalence (BE) of two formulations of rasagiline tablets in healthy Chinese subjects under fasting and fed conditions .
  • Methods of Application : An open, randomized, single-dose, double-cycle, two-sequence, self-crossover pharmacokinetic study in healthy Chinese subjects under fasting and high-fat postprandial conditions was performed . In each cycle of the study under both conditions, subjects received a single oral dose of 1 mg of a test or reference preparation of rasagiline tablets (1 mg each) .
  • Results or Outcomes : The 90% confidence interval (CI) of the geometric mean ratio (GMR) of the test drug vs. the reference drug for rasagiline was 94.16–105.35% for the AUC 0–t under fasting conditions and 99.88–107.07% under postprandial conditions . The 90% CIs for the AUC 0–∞ were 93.55–105.01% and 99.59–107.05% under fasting and postprandial conditions, respectively . The 90% CIs for the C max were 88.26–108.46% and 89.54–118.23% under fasting and postprandial conditions, respectively . The 90% CIs for the test/reference AUC ratio and C max ratio were within the acceptable range (0.80–1.25) for BE .

3. Second-Generation Monoamine Oxidase Type-B Inhibitor

  • Summary of Application : Rasagiline is a novel, investigational propargylamine that irreversibly and selectively inhibits monoamine oxidase type B (MAO-B). It is at least five times more potent than selegiline . Unlike selegiline, which is metabolized to amphetamine derivatives, rasagiline is biotransformed to the nonamphetamine compound aminoindan .
  • Methods of Application : Clinical studies have revealed that rasagiline is associated with improved outcomes in patients with early Parkinson’s disease (PD) and also reduces “off” time in patients with moderate to advanced PD with motor fluctuations .
  • Results or Outcomes : Rasagiline is rapidly absorbed by the gastrointestinal tract and readily crosses the blood–brain barrier . The optimal therapeutic dosage is 0.5–1 mg administered orally once daily . Rasagiline is well tolerated, although elderly patients may be more prone to treatment-emergent adverse cardiovascular and psychiatric effects .

4. Inhibition of Monoamine Oxidase Type B (MAO-B)

  • Summary of Application : Rasagiline is a potent, selective, and irreversible monoamine oxidase type B (MAO-B) inhibitor . With repeated administration of rasagiline 2 mg/day, almost complete (>99%) MAO-B inhibition was achieved .
  • Methods of Application : Rasagiline demonstrates complete and selective inhibition of MAO-B and is at least five times more potent than selegiline . Unlike selegiline, which is metabolized to amphetamine derivatives, rasagiline is biotransformed to the nonamphetamine compound aminoindan .
  • Results or Outcomes : After repeated administration of rasagiline 2 mg/day, almost complete (>99%) MAO-B inhibition was achieved .

5. Delayed-Start Trial of Rasagiline in Parkinson’s Disease

  • Summary of Application : This study examined the possibility that rasagiline has disease-modifying effects in Parkinson’s disease . A total of 1176 subjects with untreated Parkinson’s disease were randomly assigned to receive rasagiline (at a dose of either 1 mg or 2 mg per day) for 72 weeks (the early-start group) or placebo for 36 weeks followed by rasagiline (at a dose of either 1 mg or 2 mg per day) for 36 weeks (the delayed-start group) .
  • Methods of Application : This was a double-blind trial. To determine a positive result with either dose, the early-start treatment group had to meet each of three hierarchical end points of the primary analysis based on the Unified Parkinson’s Disease Rating Scale (UPDRS, a 176-point scale, with higher numbers indicating more severe disease) .
  • Results or Outcomes : The study found that rasagiline has disease-modifying effects in Parkinson’s disease .

6. Inhibition of Monoamine Oxidase Type B (MAO-B)

  • Summary of Application : In human brain tissue in vitro, the rasagiline concentration inhibiting MAO-B activity by 50% (IC 50) was 14 nmol/L, compared with 710 nmol/L for inhibition of MAO-A activity .
  • Methods of Application : The study compared the IC 50 values for inhibition of MAO-B and MAO-A by rasagiline and selegiline .
  • Results or Outcomes : The study found that rasagiline is a potent, selective, and irreversible monoamine oxidase type B (MAO-B) inhibitor .

Safety And Hazards

Rasagiline may cause serious side effects. Some people taking rasagiline with levodopa have fallen asleep during normal daytime activities such as working, talking, eating, or driving . You may have increased sexual urges, unusual urges to gamble, or other intense urges while taking rasagiline . It is contraindicated in people with liver impairment .

Propriétés

IUPAC Name

(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOKEQAAGRXIBM-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN[C@@H]1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041112
Record name Rasagiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rasagiline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015454
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.49e-02 g/L
Record name Rasagiline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015454
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The precise mechanisms of action of rasagiline is unknown. One mechanism is believed to be related to its MAO-B inhibitory activity, which causes an increase in extracellular levels of dopamine in the striatum. The elevated dopamine level and subsequent increased dopaminergic activity are likely to mediate rasagiline's beneficial effects seen in models of dopaminergic motor dysfunction., The anti-Parkinson drug rasagiline (Azilect), an irreversible and selective monoamine oxidase (MAO)-B inhibitor, was shown to possess neuroprotective activities, involving multiple survival pathways among them the up-regulation of protein kinase C (PKC)alpha, PKCepsilon, the anti-apoptotic Bcl-2, Bcl-xL, and Bcl-w and the induction of brain-derived- and glial cell line-derived neurotrophic factors (BDNF, GDNF). More recently, employing conventional neurochemical techniques, as well as transcriptomic and proteomic screening tools, combined with a biology-based clustering method, it was shown that rasagiline also possesses neurorescue/neurogenesis activity in mice midbrain dopaminergic neurons when given chronically, post-MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). This action was attributed to the activation of cell signaling mediators associated with neurotrophic factors responsive-tyrosine kinase receptor (Trk) pathway, including ShcC, SOS, AF6, Rin1, and Ras and the increase in the Trk-downstream effecter phosphatidylinositol 3 kinase (PI3K) protein and its substrate, Akt/PKB. ..., The anti-Parkinson's disease drug rasagiline, the anti-Alzheimer's disease drug ladostigil, and their propargyl moiety, propargylamine, enhanced the expression levels of brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor, endogenous neurotrophic factors associated with activation of phosphatidylinositol 3-kinase, protein kinase, and mitogen-activated protein kinase cell signaling/survival pathways. ..., Rasagiline mesylate, a propargylamine, is an irreversible monoamine oxidase-B (MAO-B) inhibitor. MAO is a mitochondrial enzyme that regulates the metabolic degradation of catecholamines and serotonin in the CNS and peripheral tissues. There appear to be at least 2 isoforms of MAO, MAO-A and MAO-B, which differ in localization and substrate specificity. MAO-A, predominantly found in the GI tract and liver, regulates the metabolic degradation of circulating catecholamines and dietary amines (e.g., tyramine). MAO-B, predominantly found in the brain, regulates the metabolic degradation of dopamine and phenylethylamine. Inhibition of MAO-A in the periphery results in systemic absorption of dietary amines (e.g., tyramine), which, in substantial amounts, can cause release of norepinephrine and subsequent substantial increases in blood pressure. Inhibition of MAO-B results in increased extracellular concentrations of dopamine and, therefore, enhanced dopaminergic activity in the striatum. While the precise mechanisms of activity of rasagiline have not been fully characterized, data from ex vivo animal studies indicate that the drug potently and irreversibly inhibits MAO-B in brain, liver, and intestinal tissues; the selectivity of rasagiline in inhibiting MAO-B (and not MAO-A) in humans has not been fully elucidated to avoid restriction of dietary tyramine and sympathomimetic amines.
Record name Rasagiline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01367
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RASAGILINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7699
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Rasagiline

CAS RN

136236-51-6
Record name Rasagiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136236-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rasagiline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136236516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rasagiline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01367
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name rasagiline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759639
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rasagiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rasagiline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RASAGILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/003N66TS6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RASAGILINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7699
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Rasagiline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015454
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a mixture of racemic 1-aminoindan (64 g), 15% aqueous sodium hydroxide solution (141 g), water (107 mL) and toluene (192 mL) there was added propargyl benzenesulfonate (94.3 g) during 20 minutes at ambient temperature. The resulting mixture was heater to 45° C. for 4 hours, at which time the pH was confirmed to be >12(45% sodium hydroxide added if necessary) and the phases were separated. To the organic phase water (64 mL) was added and the pH was adjusted to 2 with 33% aqueous sulfuric acid. The aqueous phase was separated, diluted with water and mixed with toluene. The pH was adjusted to 6 with 25% aqueous sodium hydroxide and the phases separated. The aqueous phase was extracted again with toluene, ensuring a pH=6. The combined organic layers were concentrated in vacuo to yield 51 g of crude racemic N-propargyl-1-aminoindan as a yellow oil.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
141 g
Type
reactant
Reaction Step One
Name
Quantity
107 mL
Type
reactant
Reaction Step One
Quantity
192 mL
Type
solvent
Reaction Step One
Quantity
94.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rasagiline
Reactant of Route 2
Reactant of Route 2
Rasagiline
Reactant of Route 3
Reactant of Route 3
Rasagiline
Reactant of Route 4
Reactant of Route 4
Rasagiline
Reactant of Route 5
Reactant of Route 5
Rasagiline
Reactant of Route 6
Reactant of Route 6
Rasagiline

Citations

For This Compound
15,600
Citations
V Oldfield, GM Keating, CM Perry - Drugs, 2007 - Springer
Rasagiline (Azilect®) is a novel, selective, irreversible second-generation inhibitor of monoamine oxidase type B (MAO-B). It is administered orally once daily and is approved in the US, …
Number of citations: 104 link.springer.com
P Jenner, JW Langston - Movement disorders, 2011 - Wiley Online Library
… , 4 The potential of rasagiline to modify the progression of … rasagiline from a potential disease-modifying effect.5-7 At the approved 1-mg daily dose, those patients treated with rasagiline …
JJ Chen, DM Swope - The journal of clinical pharmacology, 2005 - Wiley Online Library
… , rasagiline is biotransformed to aminoindan, a non‐amphetamine compound. Rasagiline is … Thus, in addition to symptomatic benefits, rasagiline offers the promise of clinically relevant …
Number of citations: 184 accp1.onlinelibrary.wiley.com
Parkinson Study Group - Archives of neurology, 2002 - jamanetwork.com
… dosages of rasagiline, when the true effect of 2 mg of rasagiline corresponds to a 3-unit improvement relative to placebo and the effect of 1 mg of rasagiline is between 0 and 3 units. …
Number of citations: 687 jamanetwork.com
CW Olanow, O Rascol, R Hauser… - … England Journal of …, 2009 - Mass Medical Soc
… the possibility that rasagiline has disease-… receive rasagiline (at a dose of either 1 mg or 2 mg per day) for 72 weeks (the early-start group) or placebo for 36 weeks followed by rasagiline …
Number of citations: 019 www.nejm.org
Parkinson Study Group - Archives of Neurology, 2004 - jamanetwork.com
… taking placebo received rasagiline, 2 … rasagiline resulted in better functional status at 1 year when all participants were receiving active treatment and the symptomatic effect of rasagiline …
Number of citations: 566 jamanetwork.com
O Rascol, DJ Brooks, E Melamed, W Oertel, W Poewe… - The Lancet, 2005 - thelancet.com
… Rasagiline mesylate is a novel drug for Parkinson's disease … This study investigated rasagiline efficacy and safety in … the safety and efficacy of rasagiline as an adjunct to levodopa …
Number of citations: 765 www.thelancet.com
W Maruyama, MBH Youdim… - Annals of the New York …, 2001 - Wiley Online Library
Abstract: Rasagiline and structurally related … (PTP) was prevented by rasagiline, even in isolated mitochondria. … inhibited by pretreatment with rasagiline. These propargylamines may …
Number of citations: 111 nyaspubs.onlinelibrary.wiley.com
S Mandel, O Weinreb, T Amit, MBH Youdim - Brain research reviews, 2005 - Elsevier
… Rasagiline is effective as monotherapy or adjunct to L-dopa … frequency in subjects receiving rasagiline than those on placebo… propargyl moiety of rasagiline which protects mitochondrial …
Number of citations: 203 www.sciencedirect.com
MBH Youdim, A Gross… - British journal of …, 2001 - Wiley Online Library
… of rasagiline for inhibition of MAO‐B as opposed to MAO‐A was similar to that of selegiline. Rasagiline … lack of tyramine sympathomimetic potentiation by rasagiline, at selective MAO‐B …
Number of citations: 406 bpspubs.onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.